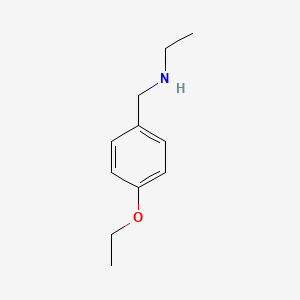
ジヒドロテトラベナジン
説明
B-Dihydrotetrabenazine is a member of isoquinolines.
科学的研究の応用
ハンチントン病の治療
ジヒドロテトラベナジンはドーパミン枯渇効果を示し、ハンチントン病における舞踏運動の治療に使用されます {svg_1}. ジヒドロテトラベナジンは、神経細胞の細胞質から小胞に神経伝達物質を輸送する役割を担う小胞モノアミン輸送体2型(VMAT2)に結合し、その働きを阻害します {svg_2}.
パーキンソン病の創薬
ジヒドロテトラベナジンの強力な阻害活性は、その高度な応用、プロドラッグ設計、および代謝物創薬の徹底的な調査につながっています {svg_3}. 放射性同位体で標識されたジヒドロテトラベナジンは、パーキンソン病の早期診断を可能にします {svg_4}.
エナンチオマー的に純粋なジヒドロテトラベナジンの合成
エナンチオマー的に純粋なジヒドロテトラベナジンの合成が進められています {svg_5}. これは、物質の異なるエナンチオマーが異なる化学的および生物学的特性を持つ可能性があるため重要です。
ジヒドロテトラベナジン誘導体の開発
一連の研究の後、バルベナジンやデウテトラベナジンなどのジヒドロテトラベナジン誘導体が米国FDAによって承認されました {svg_6}. これらの誘導体は、元の化合物と比べて異なる特性や用途を持つ可能性があります。
ドーパミン作動性変性におけるVMAT2イメージング
[18F]9-フルオロプロピル-(+)-ジヒドロテトラベナジン(18F-(+)DTBZ)は、生体内のドーパミン作動性変性を測定し、パーキンソン病(PD)の重症度をモニタリングするために、VMAT2活性を調査する最近開発されたPETトレーサーです {svg_7}.
シナプス前VMAT2トランスポーター密度の自動定量化
18F-(+)DTBZ PETイメージングは、PD患者とコントロールを効果的に区別する可能性を秘めています {svg_8}. シナプス前VMAT2トランスポーター密度の自動定量化のための18F-(+)DTBZ PETテンプレートベースの方法は、実装が容易で、効率的、ロバスト、かつユーザーに依存しない画像解析を促進する可能性があります {svg_9}.
作用機序
Target of Action
Dihydrotetrabenazine (DTBZ) primarily targets the Vesicular Monoamine Transporter 2 (VMAT2) . VMAT2 is responsible for transporting monoamines, such as dopamine, serotonin, norepinephrine, and histamine, from the cytosol into synaptic vesicles in neuronal cells . This transportation is crucial for the release of neurotransmitters inside the cell to the synaptic cleft, resulting in signal transmission .
Mode of Action
DTBZ acts as a reversible inhibitor of VMAT2 . It binds to VMAT2 and inhibits the transporter’s function, thereby reducing the uptake of monoamines into synaptic vesicles . This action leads to a decrease in the levels of these neurotransmitters in nerve terminals .
Biochemical Pathways
The inhibition of VMAT2 by DTBZ affects the monoaminergic signaling pathways. By reducing the uptake of monoamines into synaptic vesicles, DTBZ depletes the stores of these neurotransmitters . This action disrupts the normal functioning of monoaminergic pathways, including dopaminergic, serotonergic, noradrenergic, and histaminergic pathways .
Pharmacokinetics
The pharmacokinetic properties of DTBZ are influenced by its metabolism. DTBZ is metabolized into four isomeric metabolites: [+]-α-HTBZ, [−]-α-HTBZ, [+]-β-HTBZ, and [−]-β-HTBZ . Each isomer has a unique profile of VMAT2 inhibition and off-target binding . The specific deuteration in deutetrabenazine slows the conversion of the active metabolites to inactive products, resulting in a nearly doubled mean half-life and a more than twofold increase in overall exposure .
Result of Action
The primary molecular effect of DTBZ’s action is the depletion of monoamine neurotransmitters from nerve terminals . On a cellular level, this depletion disrupts the normal functioning of monoaminergic neurons and affects the transmission of signals in the brain .
Action Environment
The action, efficacy, and stability of DTBZ can be influenced by various environmental factors. For instance, the presence of other drugs can affect the metabolism of DTBZ and thereby influence its pharmacokinetic properties . Additionally, individual factors such as genetic variations in the enzymes involved in the metabolism of DTBZ can also impact its action and efficacy .
生化学分析
Biochemical Properties
Dihydrotetrabenazine interacts with various enzymes, proteins, and other biomolecules. It is a vesicular monoamine transporter 2 (VMAT2) inhibitor . VMAT2 is an integral membrane protein that transports monoamines—particularly neurotransmitters such as dopamine, norepinephrine, serotonin, and histamine—from cellular cytosol into synaptic vesicles .
Cellular Effects
Dihydrotetrabenazine has profound effects on various types of cells and cellular processes. As a VMAT2 inhibitor, it influences cell function by modulating neurotransmitter concentrations within the synaptic vesicles, thereby affecting cell signaling pathways and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Dihydrotetrabenazine involves its binding interactions with VMAT2, leading to the inhibition of this transporter. This inhibition prevents the transport of monoamine neurotransmitters into synaptic vesicles, altering neurotransmitter availability and thus impacting neurotransmission .
Temporal Effects in Laboratory Settings
The effects of Dihydrotetrabenazine can change over time in laboratory settings. Carbonyl reductase in the liver forms two major active metabolites: α-dihydrotetrabenazine (α-HTBZ) and β-dihydrotetrabenazine (β-HTBZ)
Metabolic Pathways
Dihydrotetrabenazine is involved in metabolic pathways related to the metabolism of monoamine neurotransmitters. It interacts with enzymes such as carbonyl reductase in the liver, which metabolizes Dihydrotetrabenazine into α-HTBZ and β-HTBZ .
Transport and Distribution
Dihydrotetrabenazine is transported and distributed within cells and tissues via its interaction with VMAT2. This interaction influences its localization and accumulation within the cells .
Subcellular Localization
The subcellular localization of Dihydrotetrabenazine is closely associated with VMAT2, which is typically located in the membrane of synaptic vesicles . The effects of Dihydrotetrabenazine on its activity or function are determined by its interaction with VMAT2.
特性
IUPAC Name |
9,10-dimethoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29NO3/c1-12(2)7-14-11-20-6-5-13-8-18(22-3)19(23-4)9-15(13)16(20)10-17(14)21/h8-9,12,14,16-17,21H,5-7,10-11H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEQLWGNDNRARGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90956148 | |
| Record name | 9,10-Dimethoxy-3-(2-methylpropyl)-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90956148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3466-75-9, 171598-74-6 | |
| Record name | Dihydrotetrabenazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3466-75-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dihydrotetrabenazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003466759 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9,10-Dimethoxy-3-(2-methylpropyl)-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90956148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Reaction mass of (2RS,3RS,11bR)-3-isobutyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-ol and (2S,3S,11bS)-3-isobutyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.262.745 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is Dihydrotetrabenazine (DTBZ)?
A1: Dihydrotetrabenazine is a benzo[a]quinolizine derivative and an active metabolite of the drug tetrabenazine. It acts as a potent and selective inhibitor of the vesicular monoamine transporter 2 (VMAT2).
Q2: How does Dihydrotetrabenazine interact with its target?
A2: DTBZ binds to VMAT2, a protein located on the membrane of synaptic vesicles in presynaptic neurons. [, , ] These vesicles are responsible for storing and releasing neurotransmitters like dopamine, norepinephrine, and serotonin. [, , ] By binding to VMAT2, DTBZ prevents the transport of these neurotransmitters into the vesicles, effectively reducing their storage and subsequent release into the synaptic cleft. [, , ]
Q3: What are the downstream effects of Dihydrotetrabenazine's interaction with VMAT2?
A3: Inhibition of VMAT2 by DTBZ leads to a decrease in the vesicular stores of monoamines, ultimately resulting in a reduction of their release into the synapse. [, , , ] This depletion of monoamines in the synaptic cleft is believed to be responsible for DTBZ's therapeutic effects in movement disorders characterized by hyperkinetic movements. [, , ]
Q4: What is the molecular formula and weight of Dihydrotetrabenazine?
A4: The molecular formula of DTBZ is C19H27NO3. Its molecular weight is 317.42 g/mol.
Q5: Is there any information available on the spectroscopic data of Dihydrotetrabenazine?
A5: While the provided abstracts do not offer detailed spectroscopic data, techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are commonly employed to characterize DTBZ. [, , ]
Q6: Is there information regarding the performance and applications of Dihydrotetrabenazine under various conditions?
A6: The provided research papers primarily focus on the biological activity and pharmacological properties of DTBZ rather than its material compatibility and stability under various environmental conditions.
Q7: Does Dihydrotetrabenazine exhibit any catalytic properties?
A7: DTBZ is not known to possess catalytic properties. Its primary mechanism of action involves binding and inhibiting the VMAT2 transporter rather than catalyzing chemical reactions.
Q8: How does modifying the structure of Dihydrotetrabenazine affect its activity?
A9: Modifying the structure of DTBZ can significantly impact its affinity for VMAT2 and, consequently, its potency and selectivity. [, ] For instance, the (+)-enantiomer of alpha-DTBZ demonstrates high affinity for VMAT2, while the (-)-enantiomer is inactive. [] This highlights the importance of stereochemistry in DTBZ's interaction with VMAT2. [, ] Furthermore, research on DTBZ analogs suggests that substitutions at specific positions can influence their binding affinity and selectivity for VMAT2 subtypes. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![6-[2-(Ethylamino)propyl]benzofuran](/img/structure/B1144924.png)





